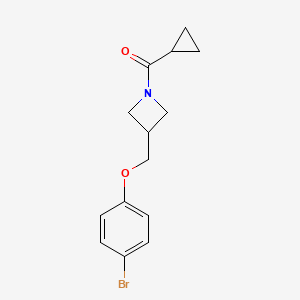
(3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Starting Material: (4-Bromophenoxy)methylazetidine
Reaction: Acylation with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).
Product: (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxy derivatives
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Ligand Design: Potential use in the design of ligands for catalysis.
Biology and Medicine:
Pharmacophore Development: The compound’s unique structure makes it a candidate for developing new pharmacophores with potential therapeutic applications.
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its azetidine ring.
Industry:
Material Science: Possible applications in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone typically involves multiple steps:
-
Formation of the Bromophenoxy Intermediate:
Starting Material: 4-Bromophenol
Reaction: Alkylation with a suitable alkyl halide (e.g., chloromethyl ether) under basic conditions (e.g., potassium carbonate in acetone).
Product: 4-Bromophenoxymethyl ether
-
Azetidine Ring Formation:
Starting Material: 4-Bromophenoxymethyl ether
Reaction: Nucleophilic substitution with azetidine under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide).
Product: (4-Bromophenoxy)methylazetidine
Wirkmechanismus
The mechanism of action of (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring and bromophenoxy group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (3-((4-Chlorophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
- (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
- (3-((4-Methylphenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
Comparison:
- Uniqueness: The presence of the bromine atom in (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone imparts unique electronic and steric properties, potentially enhancing its reactivity and binding interactions compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom can participate in a wider range of substitution reactions, offering greater versatility in synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
[3-[(4-bromophenoxy)methyl]azetidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-12-3-5-13(6-4-12)18-9-10-7-16(8-10)14(17)11-1-2-11/h3-6,10-11H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVAIBUTQCCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














